molecular formula C10H8N2O2 B13414153 3-[(Z)-2-nitroethenyl]-1H-indole

3-[(Z)-2-nitroethenyl]-1H-indole

Cat. No.: B13414153
M. Wt: 188.18 g/mol
InChI Key: IPASVEYYTNTJTM-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-2-nitroethenyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a nitroethenyl group attached to the indole ring, which can impart unique chemical and biological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Z)-2-nitroethenyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Z)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Z)-2-nitroethenyl]-1H-indole is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-[(Z)-2-nitroethenyl]-1H-indole

InChI

InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5-

InChI Key

IPASVEYYTNTJTM-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.